4-Amino-2-ethoxy-5-thiazolecarbonitrile is a heterocyclic compound characterized by a thiazole ring, an amino group, and an ethoxy substituent. The molecular formula of this compound is C7H8N4OS, and it has a molecular weight of approximately 184.23 g/mol. The compound's structure features a thiazole ring that contributes to its biological activity, with the carbonitrile and ethoxy groups providing additional chemical reactivity and solubility properties. It is identified by the CAS number 29422-49-9 .
These reactions make 4-amino-2-ethoxy-5-thiazolecarbonitrile a versatile intermediate in organic synthesis.
The biological activity of 4-amino-2-ethoxy-5-thiazolecarbonitrile has been explored in various studies, indicating potential pharmacological effects. Compounds containing thiazole rings are often associated with antimicrobial, antiviral, and anticancer properties. Specifically, 4-amino derivatives have shown enhanced activity against certain bacterial strains and cancer cell lines, suggesting that this compound may serve as a lead structure for developing new therapeutics .
The synthesis of 4-amino-2-ethoxy-5-thiazolecarbonitrile typically involves multi-step synthetic routes. Common methods include:
4-Amino-2-ethoxy-5-thiazolecarbonitrile has potential applications in several fields:
Interaction studies involving 4-amino-2-ethoxy-5-thiazolecarbonitrile focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may interact with specific proteins involved in metabolic pathways or disease processes. Further research is needed to elucidate these interactions fully and understand the mechanism of action.
Several compounds share structural similarities with 4-amino-2-ethoxy-5-thiazolecarbonitrile, including:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 4-Amino-2-ethoxy-5-thiazolecarbonitrile | Thiazole ring, amino group, ethoxy group | Antimicrobial, anticancer | Enhanced solubility |
| 2-Amino-Thiazole | Thiazole ring, amino group | Antimicrobial | Lacks ethoxy group |
| 5-Cyano-Thiazole | Thiazole ring, nitrile group | Antimicrobial | More reactive nitrile |
The unique combination of functional groups in 4-amino-2-ethoxy-5-thiazolecarbonitrile enhances its solubility and biological activity compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Cyclization reactions remain a cornerstone for constructing the thiazole core of 4-amino-2-ethoxy-5-thiazolecarbonitrile. A prominent method involves the cyclocondensation of arylidene amino-benzo[d]imidazole-2-thiols with mercaptoacetic acid, followed by cyclization using 2-(phenylmethylene)malononitrile. This two-step process achieves moderate to high yields (65–85%) under reflux conditions in ethanol, leveraging the nucleophilic thiol group to initiate ring closure.
Another approach utilizes thiourea derivatives as precursors. Functionalized thioureas bearing hydroxyl groups undergo cyclization with bromoacyl bromides to form iminothiazolidinones, which can be further modified to yield thiazolecarbonitriles. Temperature and solvent selection critically influence product distribution. For example, in tetrahydrofuran (THF), hydrogen bonding between the solvent and thiourea’s hydroxyl group directs cyclization toward the aromatic nitrogen, favoring the formation of 4-amino-2-ethoxy-5-thiazolecarbonitrile over alternative isomers.
Table 1: Comparison of Cyclization Conditions and Yields
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Arylidene amino-thiols | Mercaptoacetic acid | Ethanol | 80 | 78 |
| Thiourea derivatives | Bromoacyl bromide | THF | -78 | 65 |
| Thiourea derivatives | Bromoacyl bromide | CH₂Cl₂ | 25 | 72 |
These methods highlight the versatility of cyclization strategies, though challenges remain in optimizing regioselectivity and minimizing byproducts.
Multicomponent reactions (MCRs) offer a streamlined route to thiazolecarbonitriles by combining reagents in a single pot. A breakthrough involves palladium(II) complexes as heterocatalysts for synthesizing pyrazole-4-carbonitrile derivatives, which serve as intermediates for thiazolecarbonitriles. Under ultrasonic irradiation, the Pd(II) catalyst facilitates a one-pot reaction between aldehydes, malononitrile, and hydrazine hydrate in aqueous media, achieving 97% yield within 20 minutes.
The mechanism involves:
Density functional theory (DFT) studies confirm that the Pd(II) complex’s square-planar geometry and electrophilicity optimize its catalytic role. This method’s scalability is evidenced by the catalyst’s reusability over four cycles with <5% activity loss.
Recent advances prioritize sustainability in synthesizing 4-amino-2-ethoxy-5-thiazolecarbonitrile:
Table 2: Green Metrics for Thiazolecarbonitrile Synthesis
| Method | Solvent | Energy Source | Reaction Time | E-Factor |
|---|---|---|---|---|
| Conventional | Ethanol | Reflux | 3 hours | 8.2 |
| Ultrasonic | Water | Ultrasound | 20 minutes | 1.5 |
| Microwave | Solvent-free | Microwave | 10 minutes | 0.9 |
These innovations demonstrate that green chemistry not only enhances efficiency but also aligns with industrial demands for cost-effective and environmentally benign processes.
The antimicrobial properties of 4-amino-2-ethoxy-5-thiazolecarbonitrile stem from its unique structural framework that enables multiple mechanisms of bacterial inhibition [1]. Thiazole derivatives demonstrate significant activity against multidrug-resistant pathogens through their ability to target essential bacterial enzymes and disrupt cellular processes [2] [3].
The primary antimicrobial mechanism involves the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis [1] [4]. The compound's thiazole core acts as a phosphate mimic, allowing it to interfere with the last two stages of peptidoglycan biosynthesis [1]. This mechanism is particularly effective against gram-positive bacteria, where the peptidoglycan layer is more prominent and accessible to therapeutic intervention [2] [5].
Research has demonstrated that thiazole derivatives with amino substituents at the 2-position exhibit enhanced antimicrobial activity [6] [7]. The 4-amino-2-ethoxy-5-thiazolecarbonitrile structure incorporates this critical amino group, which facilitates hydrogen bonding interactions with target proteins [6]. The ethoxy group at position 2 contributes to improved lipophilicity and membrane penetration, while the carbonitrile group at position 5 provides additional electron-withdrawing effects that enhance binding affinity [7].
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (micrograms per milliliter) | Zone of Inhibition (millimeters) | Mechanism |
|---|---|---|---|---|
| Thiazole derivative 6f | Staphylococcus aureus | 78.13 | Not specified | Penicillin-binding protein inhibition |
| Thiazole derivative 6f | Bacillus subtilis | 396 | Not specified | Cell wall synthesis disruption |
| Thiazole derivative 6f | Escherichia coli | 156.25 | Not specified | Gram-negative cell wall targeting |
| Thiazole derivative 11c | Staphylococcus aureus | 312.5 | Not specified | Peptidoglycan synthesis inhibition |
| 2-amino-4-(4-chlorophenyl)thiazole | Multiple bacterial strains | 15.6-31.25 | 14 | Electron-withdrawing substituent effect |
| 5-ene-thiazolidinone derivatives | Multidrug-resistant pathogens | 10 | Not specified | UDP-Mur-NAc-peptidase inhibition |
The compound exhibits particular efficacy against methicillin-resistant Staphylococcus aureus and other multidrug-resistant gram-positive pathogens [8]. Studies have shown that thiazole derivatives can achieve rapid bactericidal activity within two hours of exposure, demonstrating superior kinetics compared to conventional antibiotics [8]. The mechanism does not involve cell membrane disruption, indicating a specific target-based mode of action rather than general cytotoxicity [8].
Against gram-negative bacteria, the compound demonstrates activity through inhibition of transferases, including UDP-Mur-NAc-peptidases, which are essential for cell wall biosynthesis [1]. The compound's ability to cross the outer membrane of gram-negative bacteria is enhanced by its optimized lipophilic-hydrophilic balance, achieved through the ethoxy substitution [1] [5].
The carbonitrile group contributes to the compound's ability to inhibit dehydrogenases and other metabolic enzymes [1]. This multi-target approach is particularly valuable against multidrug-resistant pathogens, as it reduces the likelihood of resistance development through single-point mutations [3] [9].
The structure-activity relationships of 4-amino-2-ethoxy-5-thiazolecarbonitrile reveal critical molecular features that determine biological activity and enzyme inhibition potency [16] [17] [18]. The thiazole ring system serves as the core pharmacophore, with specific substituents modulating activity, selectivity, and potency [18] [6].
The amino group at position 2 is essential for antimicrobial and enzyme inhibitory activity [17] [6]. This group participates in hydrogen bonding interactions with target proteins, particularly with conserved amino acid residues in enzyme active sites [17]. Studies of 2-amino-4-(4-chlorophenyl)thiazole demonstrate inhibition constants as low as 0.008 micromolar against human carbonic anhydrase I, highlighting the importance of this structural feature [6].
The ethoxy substitution at position 2 contributes to enhanced bioavailability and membrane permeability [16] [7]. This modification optimizes the lipophilic-hydrophilic balance, facilitating cellular uptake while maintaining aqueous solubility [7]. The ethoxy group also provides steric interactions that can enhance binding selectivity for specific enzyme targets [16].
| Structural Feature | Activity Type | Effect | Potency Range | Key Finding |
|---|---|---|---|---|
| Amino group at position 2 | Antimicrobial | Essential for activity | Ki 0.008-0.124 micromolar | Hydrogen bonding capability |
| Ethoxy group at position 2 | Multiple activities | Enhanced bioavailability | Variable | Lipophilicity optimization |
| Carbonitrile group at position 5 | Enzyme inhibition | Increased binding affinity | Inhibitory Concentration 50 0.15-2.57 micromolar | Electron-withdrawing effect |
| Chlorine substitution | Antimicrobial | Potency enhancement | Minimum Inhibitory Concentration 15.6 micrograms per milliliter | Electron-withdrawing substituent |
| Fluorine substitution | Antimicrobial | Improved activity | Minimum Inhibitory Concentration 31.25 micrograms per milliliter | Halogen bonding |
| Thiazole ring system | All activities | Core pharmacophore | Essential | Aromatic stability and reactivity |
The carbonitrile group at position 5 provides significant electron-withdrawing effects that enhance binding affinity to enzyme targets [16] [18]. This group can participate in dipole-dipole interactions and may serve as a hydrogen bond acceptor in enzyme binding sites [16]. The electron-withdrawing nature of the carbonitrile group increases the electrophilicity of the thiazole ring, facilitating interactions with nucleophilic amino acid residues [18].
Halogen substitutions, particularly chlorine and fluorine, demonstrate significant effects on antimicrobial potency [2] [7]. Electron-withdrawing halogens enhance activity through increased binding to bacterial enzymes, with chlorine substitution showing superior effects compared to other halogens [2] [7]. The positioning of halogen substituents is critical, with meta-substitution generally providing better activity than ortho-substitution [19].
The thiazole ring system itself is optimal for biological activity compared to other five-membered heterocycles [20]. Replacement of the thiazole sulfur with nitrogen or oxygen atoms results in significant loss of activity, demonstrating the unique properties of the sulfur-containing heterocycle [20]. The thiazole ring provides optimal aromatic stability while maintaining sufficient reactivity for enzyme interactions [20].
Morpholine-based thiazole derivatives demonstrate enhanced carbonic anhydrase inhibition through additional hydrogen bonding interactions [16]. The combination of thiazole and morpholine moieties provides synergistic effects on binding affinity and selectivity [16]. Molecular docking studies reveal that these compounds achieve binding energies superior to established inhibitors such as acetazolamide [16].